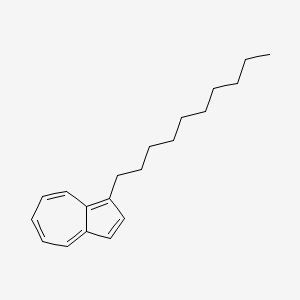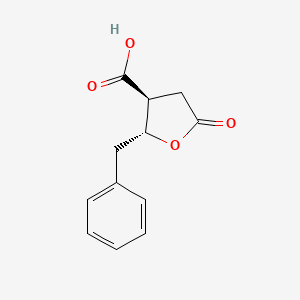
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an oxolane ring, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and ring closure to form the oxolane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve the use of microbial fermentation processes, where specific strains of bacteria or yeast are engineered to produce the desired compound. This method is advantageous due to its scalability and the potential for high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, often at elevated temperatures.
Reduction: Usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Often conducted in the presence of a base to facilitate the removal of leaving groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or reduced forms, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
Wirkmechanismus
The mechanism by which (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic routes, such as the tricarboxylic acid cycle or fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-2,3-dimethylmalate: Another chiral compound with comparable properties.
Uniqueness
What sets (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid apart is its benzyl group, which imparts unique chemical reactivity and potential for diverse applications. This structural feature makes it a valuable compound for synthetic chemists and researchers exploring new therapeutic agents.
Eigenschaften
CAS-Nummer |
916248-84-5 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11-7-9(12(14)15)10(16-11)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 |
InChI-Schlüssel |
ZWLHBYOUXXNHKX-VHSXEESVSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1=O)CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1C(C(OC1=O)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


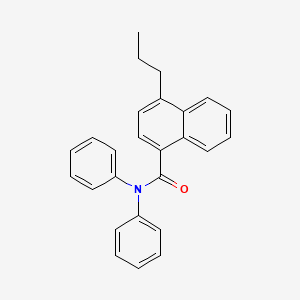
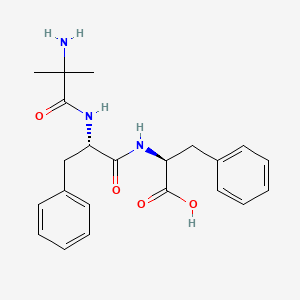
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
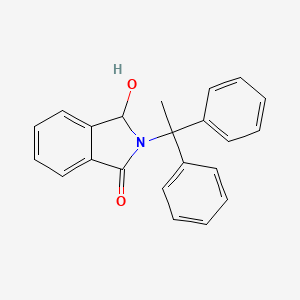
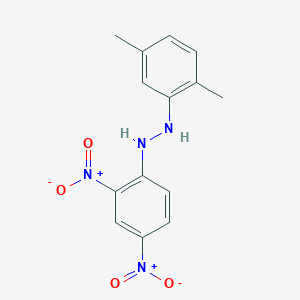
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
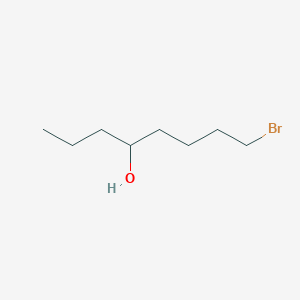
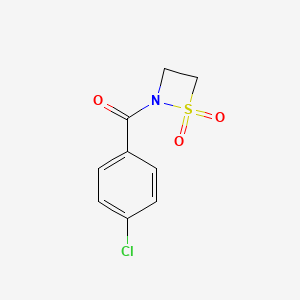
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
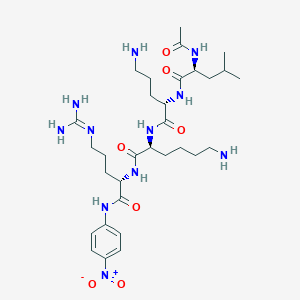
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
